

molecular structure of 2-Chloro-5-(trifluoromethyl)benzophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-5-(trifluoromethyl)benzophenone
Cat. No.:	B1586302

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Properties of **2-Chloro-5-(trifluoromethyl)benzophenone**

Abstract

2-Chloro-5-(trifluoromethyl)benzophenone is a halogenated aromatic ketone of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a benzophenone core functionalized with both a chloro and a trifluoromethyl group, renders it a valuable intermediate for the synthesis of complex organic molecules. The trifluoromethyl moiety, in particular, is a key pharmacophore in modern drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive compounds. This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of **2-Chloro-5-(trifluoromethyl)benzophenone**. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical building block.

Introduction and Strategic Importance

2-Chloro-5-(trifluoromethyl)benzophenone (CAS No: 789-96-8) is a substituted aromatic ketone.^{[1][2]} The strategic importance of this molecule stems from the combination of its three core structural features: the benzophenone scaffold, the electron-withdrawing chlorine atom, and the highly lipophilic trifluoromethyl (-CF₃) group.

- Benzophenone Core: This diaryl ketone structure is a common motif in photochemistry and serves as a foundational scaffold for various pharmaceuticals.
- Trifluoromethyl Group: The incorporation of a -CF₃ group is a widely used strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profile of drug candidates.^[3] This group can increase metabolic stability by blocking sites of oxidation, enhance membrane permeability due to its lipophilicity, and improve binding to target proteins through favorable interactions.^{[3][4]}
- Chloro Group: The chlorine substituent modifies the electronic properties of the aromatic ring and provides an additional site for synthetic modification through cross-coupling reactions.

This combination makes **2-Chloro-5-(trifluoromethyl)benzophenone** a crucial precursor for creating novel compounds in the pharmaceutical and agrochemical sectors.^{[5][6]}

Molecular Structure and Physicochemical Properties

The molecular structure consists of a central carbonyl group bonded to two phenyl rings. One phenyl ring is unsubstituted. The second phenyl ring is substituted at the 2-position with a chlorine atom and at the 5-position with a trifluoromethyl group, relative to the point of attachment of the carbonyl group.

Caption: Molecular structure of **2-Chloro-5-(trifluoromethyl)benzophenone**.

Physicochemical Data Summary

The key properties of this compound are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	789-96-8	[1] [2] [7]
Molecular Formula	C ₁₄ H ₈ ClF ₃ O	[2] [7] [8] [9]
Molecular Weight	284.67 g/mol	[8]
IUPAC Name	--INVALID-LINK--methanone	[9]
Melting Point	39-40 °C	[8]
InChIKey	QHDJJBSLUFDASY-UHFFFAOYSA-N	[8] [9]

Synthesis and Mechanistic Considerations

The most direct and industrially scalable method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. This involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthetic Route: Friedel-Crafts Acylation

The synthesis of **2-Chloro-5-(trifluoromethyl)benzophenone** can be efficiently achieved by the Friedel-Crafts acylation of 1-chloro-4-(trifluoromethyl)benzene with benzoyl chloride, using anhydrous aluminum chloride (AlCl₃) as the catalyst.

Caption: Proposed synthetic workflow via Friedel-Crafts acylation.

Experimental Protocol

- Catalyst Suspension: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
- Acylim Ion Formation: Slowly add benzoyl chloride (1.0 eq.) to the suspension at 0 °C. The mixture should be stirred for 20-30 minutes to allow for the formation of the acylim ion-catalyst complex.

- Substrate Addition: Add 1-chloro-4-(trifluoromethyl)benzene (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction and Purification: Separate the organic layer. Wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure compound.

Causality and Mechanistic Insights

The choice of Friedel-Crafts acylation is deliberate. The Lewis acid catalyst (AlCl_3) coordinates with the chlorine atom of benzoyl chloride, creating a highly electrophilic acylium ion. This powerful electrophile is necessary to overcome the deactivating effect of the chloro and trifluoromethyl groups on the aromatic ring of the substrate. The acylation occurs ortho to the chlorine atom, directed by the chlorine's weak ortho, para-directing effect and influenced by steric factors.

Spectroscopic and Analytical Characterization

Structural verification is paramount. A combination of mass spectrometry and NMR spectroscopy provides unambiguous confirmation of the molecular structure.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The predicted mass-to-charge ratios for common adducts are crucial for identification.

Adduct	Predicted m/z
[M+H] ⁺	285.02886
[M+Na] ⁺	307.01080
[M] ⁺	284.02103
[M-H] ⁻	283.01430

Data sourced from predicted values.[\[9\]](#)

NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Nucleus	Predicted Chemical Shift (δ) / ppm	Key Features
¹ H NMR	7.4 - 8.0	Complex multiplet patterns corresponding to the 8 aromatic protons. Protons on the substituted ring will show coupling to fluorine.
¹³ C NMR	120 - 140	Multiple signals in the aromatic region. The trifluoromethyl carbon appears as a quartet due to C-F coupling. The carbonyl carbon signal is expected downfield (>190 ppm). A known spectrum shows signals including those at 134.7 (q, J=33 Hz) and 123.2 (q, J=272 Hz). [8] [10]
¹⁹ F NMR	~ -63	A singlet is expected, characteristic of the -CF ₃ group attached to the aromatic ring. [10]

Protocol: Sample Preparation for NMR Analysis

- Sample Weighing: Accurately weigh 5-10 mg of purified **2-Chloro-5-(trifluoromethyl)benzophenone**.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.[8]
- Homogenization: Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Analysis: Acquire ^1H , ^{13}C , and ^{19}F NMR spectra using a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for ^1H and ^{13}C NMR.[8]

Safety, Handling, and Storage

As with any chemical intermediate, proper safety protocols must be followed.

- Hazard Identification: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[11]
- Safe Handling: Always handle this chemical in a well-ventilated chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

2-Chloro-5-(trifluoromethyl)benzophenone is a synthetically valuable compound whose molecular structure is ideally suited for applications in medicinal chemistry and materials science. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. The presence of the chloro and trifluoromethyl substituents provides a unique combination of electronic and steric properties, making it a highly sought-after building block for the development of next-generation pharmaceuticals and agrochemicals. A thorough

understanding of its synthesis, properties, and characterization, as outlined in this guide, is essential for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. appchemical.com [appchemical.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. PubChemLite - 789-96-8 (C14H8ClF3O) [pubchemlite.lcsb.uni.lu]
- 10. rsc.org [rsc.org]
- 11. synquestlabs.com [synquestlabs.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [molecular structure of 2-Chloro-5-(trifluoromethyl)benzophenone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586302#molecular-structure-of-2-chloro-5-trifluoromethyl-benzophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com